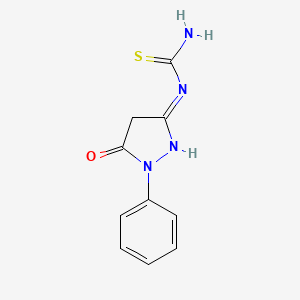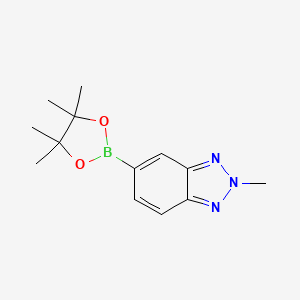![molecular formula C16H22N4O4S B2470021 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole CAS No. 2380142-73-2](/img/structure/B2470021.png)
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole, also known as EIDD-2801, is a novel antiviral drug that has shown promising results in preclinical studies against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mécanisme D'action
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole works by inhibiting the replication of RNA viruses through its activity as a viral RNA polymerase inhibitor. Specifically, this compound is incorporated into the viral RNA during replication, causing mutations that disrupt the virus's ability to replicate. This mechanism of action makes this compound effective against a broad range of RNA viruses and allows it to target conserved regions of the viral genome, reducing the likelihood of resistance.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in humans. In preclinical studies, this compound has been well-tolerated and has shown no significant adverse effects. This compound has also been shown to have good oral bioavailability, allowing for convenient dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is its broad-spectrum antiviral activity, which makes it a useful tool for studying the replication of RNA viruses. This compound's high barrier to resistance also makes it a valuable tool for long-term studies. One limitation of this compound is its cost, which may limit its use in some research settings. Additionally, this compound's mechanism of action may make it less suitable for studying certain aspects of viral replication, such as viral entry or assembly.
Orientations Futures
There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole. One area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy in humans. Another area of focus is the development of combination therapies that include this compound, which may improve its effectiveness against certain viruses. Additionally, further research is needed to understand the mechanism of action of this compound in greater detail, which may lead to the development of new antiviral drugs with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole involves a multistep process that begins with the preparation of 5-ethylpyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 4-(5-ethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole has been shown to have broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, and chikungunya virus. In preclinical studies, this compound has demonstrated potent antiviral activity in cell culture and animal models, and has shown potential as a treatment for COVID-19. This compound has also been shown to have a high barrier to resistance, making it a promising candidate for long-term use.
Propriétés
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-4-13-9-17-16(18-10-13)23-14-5-7-20(8-6-14)25(21,22)15-11(2)19-24-12(15)3/h9-10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIATBJGEMYDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)
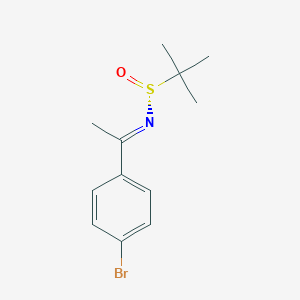
![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

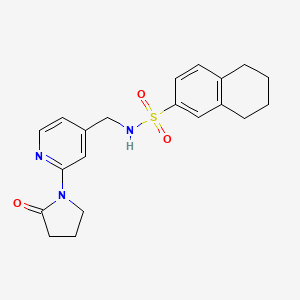
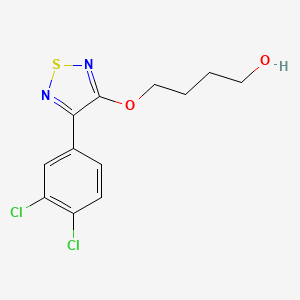

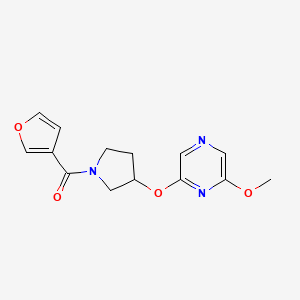
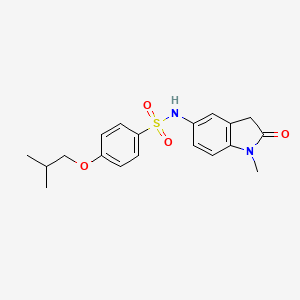
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
